N-[(5-bromothien-2-yl)methyl]-N-methylamine
Overview
Description
The compound "N-[(5-bromothien-2-yl)methyl]-N-methylamine" is a chemically synthesized molecule that is not directly mentioned in the provided abstracts. However, the abstracts do discuss related compounds and methodologies that can be informative in understanding the synthesis, structure, and properties of similar N-methylated amines. For instance, the synthesis of N-methylated amines is a topic of interest due to their importance in various chemical and biological processes .
Synthesis Analysis
The synthesis of N-methylated amines can be achieved through different methods. Abstract 1 describes the use of monomethylamine and N-benzyl-N-methylamine as nucleophiles in the amination of bromoethylester, which could be analogous to the synthesis of "N-[(5-bromothien-2-yl)methyl]-N-methylamine" . Abstract 5 presents a method for N-methylation of amines with methanol at room temperature using a silver-loaded titanium dioxide photocatalyst under UV-vis light irradiation, which is a relevant technique that could potentially be applied to the synthesis of the compound . Additionally, Abstract 6 discusses the synthesis of a labelled compound through methylation, which could provide insights into the labelling of similar compounds .
Molecular Structure Analysis
The molecular structure of N-methylated amines can vary depending on the substituents attached to the nitrogen atom. Abstract 2 provides information on the molecular structures of various Co(II) chloride complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, which could offer insights into the coordination chemistry and geometry of similar N-methylated amines . Abstract 3 discusses vibrational assignments of a related compound, which could be useful in understanding the vibrational spectra of "N-[(5-bromothien-2-yl)methyl]-N-methylamine" .
Chemical Reactions Analysis
The reactivity of N-methylated amines can be influenced by the presence of different functional groups. Abstract 4 describes the Cu(I)-catalyzed cyclization of terminal alkynes, bromoaryl ketones, and amides, which could be relevant to the chemical reactions involving "N-[(5-bromothien-2-yl)methyl]-N-methylamine" . The synthesis of N-methylated amines, as mentioned in Abstract 5, also implies that these compounds can participate in various chemical reactions under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylated amines are determined by their molecular structure and functional groups. Abstract 4 highlights the photophysical properties of functionalized 1-naphthylamines, which could be similar to those of "N-[(5-bromothien-2-yl)methyl]-N-methylamine" due to the presence of the N-methyl group . The method described in Abstract 5 for the N-methylation of amines suggests that the compound may possess functional groups that are stable under the conditions used for methylation .
Scientific Research Applications
DNA-Protein Cross-Linking and Chemotherapy Research
Research on compounds similar to N-[(5-bromothien-2-yl)methyl]-N-methylamine, such as mechlorethamine, has shown significant applications in chemotherapy. Mechlorethamine, a nitrogen mustard, induces DNA-DNA and DNA-protein cross-links in cancer cells, blocking DNA replication and leading to cell death. This has been studied in human fibrosarcoma cells, providing insight into its potential for cancer treatment (Michaelson-Richie et al., 2011).
Advancements in Catalytic Reductive Amination
The synthesis of N-methylamines, to which N-[(5-bromothien-2-yl)methyl]-N-methylamine belongs, is a vital process in various industries. Recent advancements in base metal-catalyzed reductive amination, using sustainable sources like CO2 and formic acid, have been significant. These processes are crucial for synthesizing diverse N-methylated products, including pharmaceuticals and agrochemicals (Goyal et al., 2021).
Biocidal Applications in Petroleum Production
Propargylamine derivatives, related to N-[(5-bromothien-2-yl)methyl]-N-methylamine, have been synthesized for use as biocides in petroleum production. These compounds effectively inhibit sulfate-reducing bacteria, demonstrating the potential of amines in industrial applications (Shatirova et al., 2019).
Insights into Amine Hydration and Biological Significance
Understanding the hydration clusters of simple amines like methylamine provides insights into larger molecules containing amino groups. This knowledge is crucial for comprehending how these amines interact with water molecules in biological systems, which could be extrapolated to compounds like N-[(5-bromothien-2-yl)methyl]-N-methylamine (Lv et al., 2015).
Novel Approaches in Amine Synthesis
Catalyst-free N-methylation of amines using CO2 represents a significant advancement in the synthesis of N-methylamines. This method is environmentally friendly and compatible with a variety of amines, paving the way for the synthesis of compounds like N-[(5-bromothien-2-yl)methyl]-N-methylamine under mild conditions (Niu et al., 2017).
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWURHLHTEJAXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368707 | |
Record name | N-[(5-bromothien-2-yl)methyl]-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothien-2-yl)methyl]-N-methylamine | |
CAS RN |
90553-43-8 | |
Record name | N-[(5-bromothien-2-yl)methyl]-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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